Ethyl 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Description
Ethyl 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring a triazolo[4,3-a]pyrimidine core with a methyl group at position 5 and an ethyl ester at position 4. Its synthesis typically involves cyclocondensation reactions, such as heating intermediates with formic acid to eliminate labile protons (e.g., NHNH₂), as evidenced by the absence of D₂O-exchangeable signals in its ¹H-NMR spectrum . Key spectral data include a molecular ion peak at m/z 336 (consistent with its molecular formula) and a pyrimidine carbon signal at 110.80 ppm in ¹³C-NMR .
Properties
IUPAC Name |
ethyl 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-3-15-8(14)7-4-10-9-12-11-5-13(9)6(7)2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCLXLRGHJFGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=NN=C2N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in ethanol, with the addition of a catalytic amount of hydrochloric acid . The reaction mixture is then cooled, and the resulting solid is filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Cyclization in Formic Acid
A common method involves heating ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate in formic acid under reflux for 27 hours . This process induces cyclization to form the fused triazolo[4,3-a]pyrimidine ring system, with the ester group (COOEt) retaining its position relative to the pyrimidine core.
Key Reaction Steps :
-
Hydrazine cyclization : The hydrazine moiety undergoes intramolecular cyclization with the pyrimidine ring.
-
Dehydration : Elimination of water forms the fused heterocyclic system.
Reaction Mechanisms
The compound’s reactivity is governed by its heterocyclic structure and ester functionality.
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic conditions (e.g., NaOH) to form the corresponding carboxylic acid . This reaction is critical for generating intermediates in medicinal chemistry.
Reaction Conditions :
| Parameter | Details |
|---|---|
| Base | Sodium hydroxide |
| Solvent | Aqueous ethanol |
| Temperature | Reflux |
Cyclization and Ring Formation
The triazolopyrimidine ring system forms via cyclization of hydrazine derivatives. For example, ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate reacts with formic acid to form the fused ring .
Stereochemical Features :
-
The ester group (COOEt) adopts a cis conformation relative to the C5═C6 double bond .
-
The triazolopyrimidine ring is planar, with the ester group inclined at 57.8° to the ring plane .
Reactivity of Functional Groups
The compound’s ester and heterocyclic moieties enable diverse transformations:
Esterification and Amidation
The ester group can react with amines or hydrazines to form amides or hydrazides under coupling conditions (e.g., DCC or EDC) .
Electrophilic Substitution
The aromatic rings (e.g., phenyl or pyridinyl) attached to the triazolopyrimidine core may undergo electrophilic substitution, though steric hindrance can limit reactivity .
π-π Interactions
The fused heterocyclic system participates in weak π-π stacking with neighboring molecules in the crystalline state .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that derivatives of triazolo[4,3-a]pyrimidines exhibit promising anticancer properties. Ethyl 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate has been identified as a potential candidate for the development of anticancer agents. Studies have shown that triazolo-pyrimidine compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
1.2 Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of bacterial strains. The presence of the triazole ring is believed to enhance the interaction with microbial enzymes or cellular targets, leading to effective inhibition of growth. This compound derivatives have been tested for their efficacy against both gram-positive and gram-negative bacteria .
1.3 Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
Synthetic Applications
2.1 Synthesis of Novel Compounds
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of various derivatives through substitution reactions. The compound can be synthesized using efficient one-pot methods that yield high purity and good yields under mild conditions .
2.2 Development of Drug Delivery Systems
The chemical properties of this compound make it suitable for incorporation into drug delivery systems. Its ability to form complexes with metal ions or other drugs can enhance the solubility and stability of pharmaceutical formulations .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways:
Neuroprotection: Inhibition of endoplasmic reticulum stress and apoptosis pathways.
Anti-inflammatory: Inhibition of the NF-kB inflammatory pathway.
Antimicrobial: Disruption of microbial cell membranes and inhibition of essential enzymes.
Comparison with Similar Compounds
Structural and Regiochemical Variations
Triazolo[1,5-a]pyrimidine Derivatives
- Ethyl 2-amino-7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Compound 9): Structural Differences: The triazolo ring is fused at positions [1,5-a] instead of [4,3-a], altering the electronic environment and steric profile. Synthesis: Regioselectively synthesized via a three-component reaction of 3,5-diaminotriazole, benzaldehyde, and ethyl 3-oxobutanoate under ionic conditions .
Dihydro Analogues
- Ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Compound 10): Key Feature: Contains a partially saturated pyrimidine ring (4,7-dihydro), which may improve solubility compared to fully aromatic analogues . Biological Relevance: Dihydro derivatives often exhibit distinct binding modes in enzymatic assays due to conformational flexibility.
Substituent Effects
Antitumor Derivatives
- Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: Modifications: Incorporates a 4-nitrophenyl group at position 1 and a thiophene at position 3. Activity: Demonstrates potent cytotoxicity against A-549 (lung) and HepG-2 (liver) cancer cell lines via the MTT assay, outperforming cisplatin in efficacy . Synthesis: Prepared via reaction of hydrazonoyl chloride with tetrahydropyrimidine precursors .
Thiazolo[3,2-a]pyrimidine Analogues
- Ethyl 3-(substituted benzamido)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate :
Spectral and Physicochemical Properties
- Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate :
- Exhibits distinct ¹H-NMR signals due to methyl groups at positions 5 and 7, contrasting with the target compound’s single methyl substituent .
Biological Activity
Ethyl 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The compound can be synthesized through various methods involving the reaction of appropriate precursors. A common approach includes a one-pot synthesis using ethyl acetoacetate and specific aldehydes in the presence of a catalyst. The yield and purity of the synthesized compound can be optimized through careful control of reaction conditions such as temperature and solvent choice .
Antitumor Activity
Recent studies have highlighted the potential of triazolo-pyrimidine derivatives, including this compound, in exhibiting antitumor properties . For instance, compounds based on this scaffold have shown promising results in inhibiting tumor cell proliferation in vitro. The mechanism often involves interference with DNA synthesis and cell cycle progression .
Antiviral Effects
This compound has also been evaluated for its antiviral activity . It has demonstrated efficacy against various viruses including influenza and SARS-CoV-2. In vitro assays indicated that this compound could inhibit viral replication at non-toxic concentrations, making it a candidate for further development as an antiviral agent .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity , particularly against Gram-positive and Gram-negative bacteria. Studies have reported that derivatives containing this structure show significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .
Case Study 1: Antitumor Activity Evaluation
In one study, a series of triazolo-pyrimidine derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that this compound exhibited an IC50 value of approximately 15 µM against breast cancer cells, showcasing its potential as an anticancer agent .
Case Study 2: Antiviral Screening
A comparative study assessed the antiviral efficacy of several triazolo-pyrimidine derivatives against influenza virus strains. This compound showed an EC50 value of 34.47 µM against SARS-CoV-2 in Vero cells, indicating its potential as a therapeutic agent during viral outbreaks .
Summary Table of Biological Activities
| Activity | Effect | IC50/EC50 Values |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | ~15 µM (breast cancer) |
| Antiviral | Inhibition of viral replication | ~34.47 µM (SARS-CoV-2) |
| Antimicrobial | Inhibition against bacteria | Varies by strain |
Q & A
Basic: What are the common synthetic routes for Ethyl 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate?
Methodological Answer:
The compound is typically synthesized via one-pot multicomponent reactions or cyclization strategies. A widely used method involves reacting 5-amino-1,2,4-triazole derivatives with dimethyl/diethyl acetylenedicarboxylate in ethanol under acidic catalysis (e.g., p-toluenesulfonic acid monohydrate, p-TsOH·H₂O). Refluxing for 12 hours yields triazolo[4,3-a]pyrimidine carboxylates after recrystallization . Alternative approaches include regioselective synthesis using 3,5-diaminotriazole, aldehydes (e.g., benzaldehyde), and ethyl 3-oxobutanoate under ionic liquid or acidic conditions to control dihydro vs. fully aromatic product formation . X-ray crystallography confirms planar triazolopyrimidine cores with carboxylate substituents inclined at ~58° relative to the ring system .
Basic: How is the structure of this compound confirmed?
Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques :
- ¹H/¹³C NMR : Characteristic shifts include aromatic protons (δ 7.2–8.5 ppm for phenyl groups), methyl triplets (δ 1.2–1.4 ppm for ethyl esters), and carbonyl carbons (δ 165–170 ppm) .
- X-ray diffraction : Crystal structures reveal planar triazolopyrimidine systems (r.m.s. deviation ≤ 0.02 Å) with intermolecular C–H⋯O hydrogen bonds and π-π stacking (intercentroid distance ~3.86 Å) stabilizing the lattice .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., C: 61.22%, H: 4.76%, N: 19.04% for C₁₅H₁₄N₄O₂) .
Advanced: How can researchers address regioselectivity challenges in synthesizing substituted triazolo[4,3-a]pyrimidine derivatives?
Methodological Answer:
Regioselectivity depends on substrate choice and reaction conditions :
- Catalytic systems : Acidic conditions (e.g., H₂SO₄) favor 5-methyl-7-phenyl isomers, while ionic liquids (e.g., [BMIM]BF₄) promote 7-methyl-5-phenyl products via differential protonation of intermediates .
- Substituent effects : Electron-withdrawing groups on aldehydes (e.g., 4-chlorophenyl) stabilize specific transition states, directing cyclization to the 6-carboxylate position .
- Kinetic vs. thermodynamic control : Prolonged heating (≥10 hours) shifts equilibria toward thermodynamically stable regioisomers, validated by HPLC monitoring .
Advanced: What methodologies are used to assess the biological activity of this compound?
Methodological Answer:
- Antitumor assays : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method evaluates cytotoxicity against cell lines (e.g., HepG-2, A-549). IC₅₀ values are calculated from dose-response curves, with cisplatin as a positive control .
- Structure-activity relationship (SAR) : Modifying the phenyl or thiophene substituents alters activity. For example, 4-nitrophenyl groups enhance potency against lung carcinoma by improving target binding .
- Enzyme inhibition studies : Radioligand binding assays (e.g., for cannabinoid receptors CB2) quantify affinity (Kᵢ values) using tritiated ligands and competitive displacement .
Advanced: How can contradictions in reaction yields from different synthetic protocols be resolved?
Methodological Answer:
- Byproduct analysis : GC-MS or LC-MS identifies side products (e.g., uncyclized intermediates or oxidized species) that reduce yields. For example, over-oxidation of dihydrotriazolopyrimidines to aromatic forms may occur under harsh conditions .
- Catalyst optimization : Screening Brønsted vs. Lewis acids (e.g., APTS vs. ZnCl₂) improves efficiency. APTS increases yields to >75% by stabilizing enolate intermediates in one-pot reactions .
- Solvent effects : Polar aprotic solvents (DMF) enhance cyclization rates vs. ethanol, but may promote decomposition at high temperatures. Mixed solvents (EtOH/H₂O) balance reactivity and stability .
Advanced: What computational methods support the design of novel derivatives?
Methodological Answer:
- DFT calculations : Predict regioselectivity by comparing transition state energies for alternative cyclization pathways (e.g., B3LYP/6-31G* level) .
- Molecular docking : Models interactions with biological targets (e.g., ATP-binding pockets in kinases) using AutoDock Vina. Hydrophobic pockets favor aryl substituents, guiding synthetic prioritization .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize derivatives for synthesis .
Advanced: How are stability and degradation profiles characterized?
Methodological Answer:
- Forced degradation studies : Expose compounds to heat (60°C), light (UV, 254 nm), and hydrolytic conditions (pH 1–13). HPLC tracks degradation products (e.g., ester hydrolysis to carboxylic acids) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. Mass loss >5% or impurity formation >0.2% indicates poor stability .
- Kinetic analysis : Arrhenius plots estimate shelf life (t₉₀) from degradation rate constants at elevated temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
